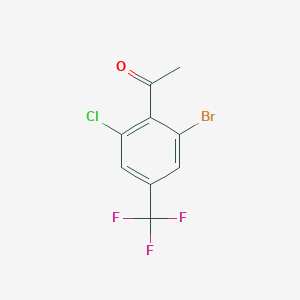

4-Chloro-3-ethoxy-2-fluorobenzoyl chloride

説明

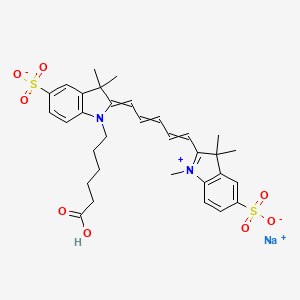

4-Chloro-3-ethoxy-2-fluorobenzoyl chloride is a clear colourless to light yellow liquid . It is used in the synthesis of polyphenylene ether and thioether ketones and also in the synthesis of fluorinated poly (aryl ether ketone)s containing 1,4-naphthalene moieties .

Synthesis Analysis

The synthesis of similar compounds involves the use of FeCl3 and heating to a temperature of 80° C . Chlorine is fluxed at a rate of about 1 Nl/h. After 16 hours of reaction, the raw product is cooled, degassed with nitrogen and discharged .Molecular Structure Analysis

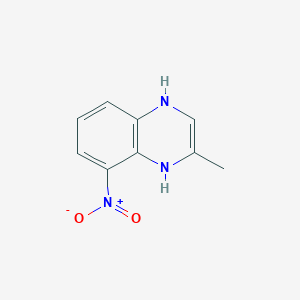

The molecular formula of 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride is C9H7Cl2FO2 . The InChI code is 1S/C9H7Cl2FO2/c1-2-14-8-6 (10)4-3-5 (7 (8)12)9 (11)13/h3-4H,2H2,1H3 .Chemical Reactions Analysis

4-Fluorobenzoyl chloride undergoes Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5- bis (4-fluorobenzoyl)-2,6-dimethylnaphthalene . 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Physical And Chemical Properties Analysis

The physical form of 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride is solid . It has a molecular weight of 237.06 .科学的研究の応用

Electrochemistry and Ionic Liquids

Research on ionic liquids, such as the study by Li Xiao and K. Johnson (2003), explores the electrochemical properties of 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate ionic liquid, where impurity chloride ions were identified and methods to eliminate them were demonstrated. This could be relevant for understanding the reactivity or stability of chloride-containing compounds like 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride in similar ionic environments (Li Xiao & K. Johnson, 2003).

N-Heterocyclic Carbene Precursors

The study on N-heterocyclic carbenes (NHCs) by M. Hobbs et al. (2010) could provide insights into the synthesis and stability of compounds with similar halogenated aromatic structures. This research explored the stability and reactivity of imidazolidine-diones with halogen substituents, which might offer parallels to the reactivity of 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride in forming NHCs or related structures (M. Hobbs et al., 2010).

Aryl Carbon–Halogen Bond Cleavages

The study by Y. Qian et al. (2015) on aryl carbon–chlorine and aryl carbon–fluorine bond cleavages using rhodium porphyrins highlights the potential for selective bond activation in chloro-fluoro aromatic compounds. This research might offer insights into selective bond cleavage strategies for compounds like 4-Chloro-3-ethoxy-2-fluorobenzoyl chloride (Y. Qian et al., 2015).

Synthetic Methods and Transformations

T. Mukaiyama et al. (1977) developed a method for transforming alcohols to alkyl chlorides using a 2-chlorobenzoxazolium salt, which could be relevant for understanding how similar chloro-substituted compounds might be used in synthetic chemistry for halogenation reactions or as intermediates in the formation of more complex molecules (T. Mukaiyama et al., 1977).

Safety And Hazards

特性

IUPAC Name |

4-chloro-3-ethoxy-2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2FO2/c1-2-14-8-6(10)4-3-5(7(8)12)9(11)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWYKHZMPKQVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-ethoxy-2-fluorobenzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530303.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)

![1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1530305.png)